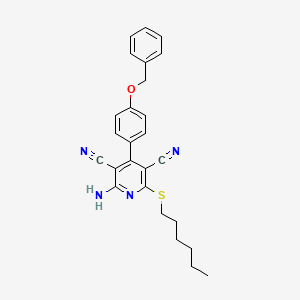

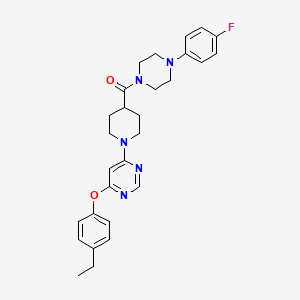

![molecular formula C22H16N4O4 B2759452 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-80-2](/img/structure/B2759452.png)

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide” is a quinazolinone derivative. Quinazolinone derivatives have been synthesized and characterized for their potential as analgesic, anti-inflammatory, and antimicrobial agents .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the coupling of appropriate acid chlorides with 2-aminobenzoic acid derivatives, followed by cyclization . The resulting compounds are then characterized by techniques such as FT-IR, 1H-NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically elucidated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The chemical structures of these compounds often include a 2-methyl-4-oxoquinazolin-3(4H)-yl group .Chemical Reactions Analysis

Quinazolinone derivatives exhibit various chemical reactions. For instance, they can undergo reactions with metal ions, participate in Mannich reactions, and engage in cycloaddition reactions . The reactivity of the 2-methyl group and the 3-amino group in these compounds is also of interest .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are typically determined using techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques can provide information about the compound’s functional groups and elemental composition .Scientific Research Applications

Organic Synthesis and Chemical Transformations

- The compound has been associated with a range of synthetic applications, particularly in the construction of quinazolinone frameworks. For instance, sodium dithionite has been utilized as a reducing agent for the nitro group in similar compounds, facilitating the synthesis of 2-(het)arylquinazolin-4(3H)-ones. This process highlights the compound's role in generating desired heterocyclic compounds through one-pot synthesis techniques (Romero, Salazar, & López, 2013).

- A novel method for synthesizing 4-phenylquinazolinones via palladium-catalyzed domino reactions, involving processes such as N-benzylation, benzylic C-H amidation, and dehydrogenation in water, has also been documented. This approach underscores the compound's versatility in organic synthesis (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Antimicrobial Properties

- Research into the antimicrobial properties of similar compounds, including a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, has shown activity against human pathogenic microorganisms. This indicates the potential of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide in developing new antimicrobials (Saravanan, Alagarsamy, & Prakash, 2015).

Mechanism of Action

Target of Action

The primary targets of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide, also known as HMS1905H21, are yet to be definitively identified. Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit antimicrobial activity . This suggests that the compound may target specific enzymes or proteins in microbial organisms.

Mode of Action

It is known that quinazolinone derivatives can interact with their targets and cause changes that inhibit the growth of microbes . The nitrobenzamide moiety in the compound could potentially undergo bioreductive activation in hypoxic cells, leading to cytotoxicity .

Biochemical Pathways

Given the antimicrobial activity of quinazolinone derivatives, it is plausible that the compound interferes with essential biochemical pathways in microbes, such as dna synthesis or protein production, leading to their death .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and polarity, suggest that it could be well-absorbed and distributed in the body

Result of Action

The result of HMS1905H21’s action is likely the inhibition of microbial growth, given the reported antimicrobial activity of quinazolinone derivatives . This could potentially lead to the death of the microbes, thereby treating the infection.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c1-14-23-20-5-3-2-4-19(20)22(28)25(14)17-12-8-16(9-13-17)24-21(27)15-6-10-18(11-7-15)26(29)30/h2-13H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQNNUGLDFRUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)

![1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759386.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide](/img/structure/B2759390.png)

![3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2759391.png)